
ML321
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML321 is a synthetic organic compound that has been identified as a highly selective antagonist of the dopamine D2 receptor. This compound has shown significant efficacy in animal models that predict atypical antipsychotic activity . This compound is particularly notable for its exceptional selectivity for the dopamine D2 receptor over other G protein-coupled receptors (GPCRs), making it a valuable tool for studying dopamine receptor modulation .
Preparation Methods
The synthesis of ML321 involves several key steps. The compound is prepared through a series of chemical reactions that include the formation of a bicyclo[3.2.1]-3-octane-2,4-dione intermediate . The synthetic route typically involves the reaction of 3-chlorobicyclo[3.2.1]-3-octen-2-one with an alcohol under anhydrous conditions and the action of a catalyst and a strong alkali . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
ML321 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ML321 has a wide range of scientific research applications, including:
Mechanism of Action
ML321 exerts its effects by selectively antagonizing the dopamine D2 receptor. Unlike other monoaminergic ligands, this compound lacks a positively charged amine group and adopts a unique binding pose within the orthosteric binding site of the dopamine D2 receptor . This unique binding pose contributes to its exceptional selectivity and efficacy. The compound penetrates the central nervous system and occupies the dopamine D2 receptor in a dose-dependent manner . Behavioral studies in animal models have shown that this compound can selectively antagonize dopamine D2 receptor-mediated responses without affecting dopamine D3 receptor-mediated responses .
Comparison with Similar Compounds
ML321 is unique in its high selectivity for the dopamine D2 receptor compared to other similar compounds. Some similar compounds include:
Haloperidol: A typical antipsychotic with dopamine D2 receptor antagonism but with more side effects.
Clozapine: An atypical antipsychotic with broader receptor activity.
Risperidone: Another atypical antipsychotic with dopamine D2 receptor antagonism but less selectivity compared to this compound.
This compound stands out due to its exceptional selectivity and reduced side effects, making it a promising candidate for further development as an atypical antipsychotic .
Properties
Molecular Formula |
C21H20N2O3S2 |
|---|---|
Molecular Weight |
412.52 |
IUPAC Name |
(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
YNXQLYVNEKEXJH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML321; ML 321; ML-321. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


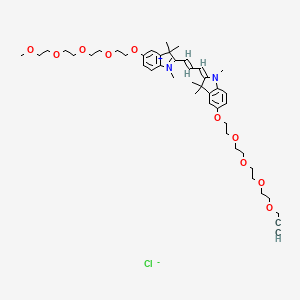

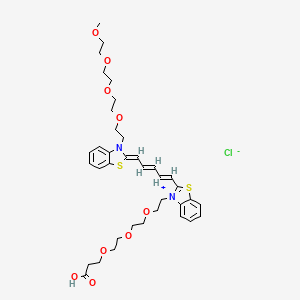
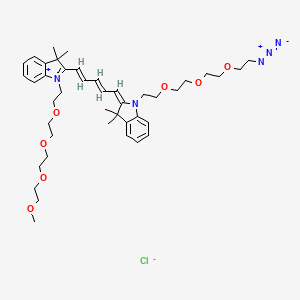
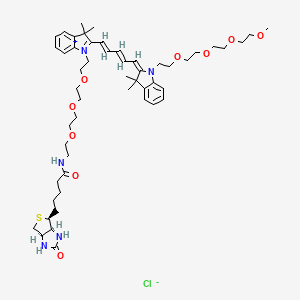
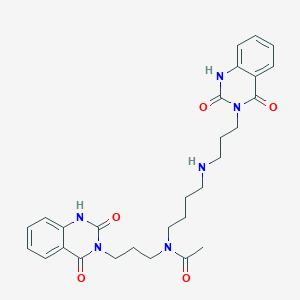
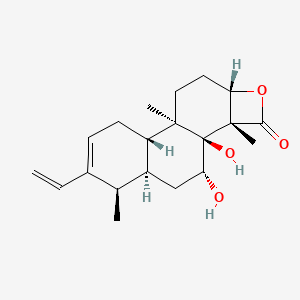
![[(1S,13R,14R,17S,18S)-3,17-dihydroxy-2,9,9,11,14,18-hexamethyl-21-methylidene-7,16,20-trioxo-8,15,19-trioxapentacyclo[12.6.1.01,17.02,12.04,10]henicosa-4(10),5,11-trien-13-yl] acetate](/img/structure/B1193264.png)

![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
